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Compound of Interest

N-(1H-Pyrazol-4-yl)pyridazin-3-
Compound Name:
amine;hydrochloride

CAS No.: 2253630-45-2

Cat. No.: B2983794

Get Quote

Executive Summary

Pyrazolyl pyridazinamines represent a high-value "privileged scaffold" in modern medicinal
chemistry, particularly within oncology and inflammation research. Structurally, these
compounds fuse the electronic deficiency of a pyridazine core with the hydrogen-bonding
capability of a pyrazole moiety and an amine linker. This specific architecture allows them to
function as potent ATP-competitive inhibitors, mimicking the purine ring of adenosine to dock
effectively into the hinge region of protein kinases (e.g., c-Met, CDK2, CDK4/6).

This guide provides a technical roadmap for the synthesis, structural optimization, and
biological validation of these compounds, designed for researchers requiring actionable, high-
integrity protocols.

Part 1: Structural Rationale & SAR (The "Warhead")

The biological potency of pyrazolyl pyridazinamines is not accidental; it is a result of precise
electronic and steric design.
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The Pharmacophore

The scaffold functions primarily as a Type | or Type 12 kinase inhibitor.

e The Pyridazine Core (Scaffold): Acts as a spacer, orienting the substituents. Its nitrogen

atoms can accept hydrogen bonds from water networks within the binding pocket.

e The Amine Linker (Hinge Binder): The -NH- group typically functions as a Hydrogen Bond

Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

» The Pyrazole Moiety (Gatekeeper Interaction): Often positioned to interact with the

"gatekeeper"” residue or extend into the solvent-exposed region to tune solubility and

selectivity.
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Part 2: Primary Mechanism of Action (Kinase
Inhibition)
The dominant biological activity of this class is the inhibition of Receptor Tyrosine Kinases

(RTKSs), specifically c-Met (Hepatocyte Growth Factor Receptor) and Cyclin-Dependent
Kinases (CDKs).

Mechanistic Pathway: The c-Met Cascade

In dysregulated cancers (e.g., NSCLC, Gastric), c-Met remains constitutively active. Pyrazolyl
pyridazinamines bind to the ATP pocket of c-Met, preventing the autophosphorylation of
tyrosine residues (Y1234/Y1235). This blockade halts the downstream MAPK/ERK and
PI3K/AKT signaling cascades, leading to G1/S phase arrest and apoptosis.
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Figure 1: Mechanism of Action. The compound competes with ATP, silencing the
RAS/RAF/MEK cascade.

Part 3: Synthesis Strategy & Protocol

To ensure reproducibility and high yields, we utilize a Sequential Displacement Strategy on a
3,6-dichloropyridazine core. This approach allows for the modular introduction of the pyrazole
and the amine.

Synthetic Workflow

o Step 1 (Suzuki Coupling): Attachment of the pyrazole boronic ester to the pyridazine.

e Step 2 (Buchwald-Hartwig or SNAr): Introduction of the amine motif.

Suzuki Coupling
(80°C, 12h)

3,6-Dichloropyridazine

Buchwald-Hartwig
(100°C, 16h)

Intermediate:
3-Chloro-6-(pyrazolyl)pyridazine

Pyrazole-4-boronic acid
Final Scaffold:

(Pd(dppf)Cl2, Na2CO3)
Ar-NH2 (Amine) R Pyrazolyl Pyridazinamine
(Pd2(dba)3, Xantphos)

Click to download full resolution via product page
Figure 2: Modular synthesis route allowing for rapid library generation of derivatives.
Detailed Protocol: Synthesis of N-(Aryl)-6-(1-methyl-1H-

pyrazol-4-yl)pyridazin-3-amine

Reagents: 3,6-dichloropyridazine, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester,
Pd(dppf)Clz, Cs2C0Os, Aniline derivative, Pdz(dba)s, Xantphos.

Step 1: Suzuki Coupling (The Pyrazole Installation)

 In a sealed tube, dissolve 3,6-dichloropyridazine (1.0 eq) and the pyrazole boronic ester (1.1
eq) in 1,4-dioxane/water (4:1 v/v).
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e Add Cs2CO0s (2.0 eq) and degas with nitrogen for 10 minutes.

e Add Pd(dppf)ClIz (0.05 eq) and heat to 80°C for 12 hours.

o Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography
(Hex/EtOAC) to isolate the monochloro-intermediate.

o Why this works: The electron-deficient pyridazine facilitates oxidative addition of
Palladium. The 3,6-symmetry means the first substitution is statistically favored, though
some bis-substituted byproduct may form (remove via column).

Step 2: Buchwald-Hartwig Amination (The Amine Linkage)

Dissolve the intermediate from Step 1 (1.0 eq) and the desired aniline (1.2 eq) in dry toluene
or dioxane.

Add NaOtBu (1.5 eq) as the base.

Add catalyst system: Pdz(dba)s (0.02 eq) and Xantphos (0.04 eq).

Heat to 100°C under nitrogen for 16 hours.

Workup: Filter through Celite, concentrate, and recrystallize from EtOH/DCM.

Part 4: Biological Evaluation Protocols

Trustworthy data requires robust, self-validating assays.

In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Quantify the ICso of the compound against purified c-Met or CDK2 enzyme.

e Principle: Measures ADP generation (product of kinase activity) via a luciferase-coupled
reaction.

e Protocol:

o Reaction Mix: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgClz, 0.1 mg/mL
BSA, 1 mM DTT).
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o Compound Plate: Serial dilute compounds in DMSO (10 mM start) to 384-well plates (final
DMSO < 1%).

o Enzyme Addition: Add 2 ng/pL purified c-Met enzyme. Incubate 10 min at RT (allows
compound to bind).

o Substrate Start: Add ATP (10 uM) and Poly(Glu,Tyr) substrate. Incubate 60 min at RT.

o Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

o Read: Measure luminescence on a plate reader.

o Analysis: Plot RLU vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-
Response).

Cellular Viability Assay (MTT/MTS)

Objective: Determine cytotoxicity (Glso) in cancer cell lines (e.g., A549, MKN-45).

o Self-Validating Control: Always run Staurosporine (broad kinase inhibitor) as a positive
control for cell death.

e Protocol:

[¢]

Seed cells (3,000-5,000 cells/well) in 96-well plates. Allow attachment (24h).

[e]

Treat with compound gradient (0.01 uM — 100 pM) for 72 hours.

(¢]

Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours (formation of purple formazan).

[¢]

Solubilize crystals with DMSO. Read Absorbance at 570 nm.

Part 5: References

o Vertex Pharmaceuticals. "Design and synthesis of a novel series of c-jun N-terminal kinase
(INK) inhibitors." National Institutes of Health (NIH). Link
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e PubMed. "Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met
kinase inhibitors.” Bioorganic & Medicinal Chemistry Letters. Link
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]

e To cite this document: BenchChem. [Precision Targeting: A Technical Guide to Pyrazolyl
Pyridazinamines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2983794/docs#precision-targeting-a-technical-guide-
to-pyrazolyl-pyridazinamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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